Bienvenue dans la boutique en ligne BenchChem!

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Solid-Phase Peptide Synthesis (SPPS) Boc/Bzl Strategy Chemoselectivity

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as N-Boc-3-hydroxy-L-valine or Boc-β,β-dimethyl-L-serine, is a chiral, non-proteinogenic amino acid building block featuring a base-labile Boc (tert-butoxycarbonyl) protecting group on the α-amine and a sterically hindered tertiary alcohol at the β-position. This compound is a critical intermediate in the synthesis of specific peptidomimetics and therapeutic agents, including the HCV NS3 protease inhibitor Boceprevir and metabolites of the MetAP2 inhibitor PPI-2458.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 102507-13-1
Cat. No. B104422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
CAS102507-13-1
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-threonine;  N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-L-valine;  (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-methylbutanoic Acid
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
InChIInChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1
InChIKeySZVRVSZFEDIMFM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid (CAS 102507-13-1) for Specialized Peptide Synthesis


(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as N-Boc-3-hydroxy-L-valine or Boc-β,β-dimethyl-L-serine, is a chiral, non-proteinogenic amino acid building block featuring a base-labile Boc (tert-butoxycarbonyl) protecting group on the α-amine and a sterically hindered tertiary alcohol at the β-position [1]. This compound is a critical intermediate in the synthesis of specific peptidomimetics and therapeutic agents, including the HCV NS3 protease inhibitor Boceprevir and metabolites of the MetAP2 inhibitor PPI-2458 . Its unique structure, combining the chiral (S)-configuration with a β,β-dimethyl-β-hydroxy motif, imparts distinct chemical reactivity and biological properties that are not interchangeable with standard N-Boc-protected amino acids like Boc-L-valine or Boc-L-threonine in demanding scientific applications [2].

Why N-Boc-3-hydroxy-L-valine Cannot Be Substituted with Simpler In-Class Analogs for Critical Syntheses


Substituting (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid with simpler N-Boc-amino acids such as Boc-L-valine or Boc-L-threonine leads to failure in key synthetic and biological contexts. The β,β-dimethylation and the resultant tertiary alcohol are not merely structural decorations; they fundamentally alter the molecule's reactivity and its downstream peptide's properties. Unlike the secondary alcohol in Boc-L-threonine, this tertiary alcohol is not susceptible to O-acylation under standard peptide coupling conditions, allowing for the direct introduction of a free hydroxyl group into peptides without additional protection/deprotection steps, a critical advantage in synthetic efficiency [1]. Biologically, the (S)-stereochemistry at the Cα of the β-hydroxyvaline residue is a strict determinant of high-affinity binding to somatostatin receptors (sst2, 3, and 5), a bioactivity not achievable with the (R)-enantiomer or standard L-threonine, underscoring the need for enantiomerically pure material [2].

Quantitative Differentiation of (S)-Boc-β-hydroxyvaline Against Key Analogs


Steric Hindrance Prevents Undesired O-Acylation During Solid-Phase Peptide Synthesis

The tertiary alcohol in (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid provides a definitive synthetic advantage over N-Boc-amino acids possessing primary or secondary alcohols, such as Boc-L-serine or Boc-L-threonine. During standard Boc/Bzl solid-phase peptide synthesis (SPPS), secondary alcohols are susceptible to undesired O-acylation, necessitating additional protection/deprotection steps. The steric hindrance around the tertiary alcohol of this compound renders it inert to acylation under identical coupling protocols, allowing for its direct incorporation with the hydroxyl group unprotected. This reduces synthetic steps and potential for by-product formation [1].

Solid-Phase Peptide Synthesis (SPPS) Boc/Bzl Strategy Chemoselectivity

Enantiomeric (S)-Configuration is a Prerequisite for Potent Somatostatin Receptor Binding

In a series of sandostatin (octreotide) analogs, the replacement of Thr at position 6 with (S)-β-hydroxyvaline ((S)-β-Hyv) yielded compounds that bound potently to somatostatin receptors sst2, sst3, and sst5. Crucially, the corresponding (R)-β-hydroxyvaline enantiomer, as well as D-allo-Thr and D-Thr analogs, exhibited no significant receptor binding. This demonstrates that the combination of the β-hydroxyvaline scaffold with the specific (S)-stereochemistry is essential for biological activity [1].

Somatostatin Analogs Receptor Binding Affinity Stereochemistry-Activity Relationship

Beta,beta-Dimethylation Enhances Proteolytic Stability of Derived Peptides

The β,β-dimethyl motif of this compound is a recognized structural feature to confer protease resistance. A study on Dipeptidyl Peptidase IV (DPP-IV) substrates demonstrated that incorporating β,β-dimethylated amino acids into the P1' position of a peptide sequence prevented degradation by serine proteases. While the study used analogous β,β-dimethylated amino acids (e.g., on lysine), the structural principle directly applies to the β,β-dimethyl-β-hydroxy scaffold provided by N-Boc-3-hydroxy-L-valine, offering a class-level advantage over non-methylated analogs like Boc-L-valine [1].

Peptide Therapeutics Protease Resistance DPP-IV

Enantiomeric Purity Enables Reproducible Synthesis of Complex Depsipeptides

Enantiopure (>99% ee) L-N-tert-butyloxycarbonyl-N-methyl-β-hydroxyvaline, a derivative closely related to the target compound, was synthesized in a six-step process from D-serine methyl ester. This high enantiopurity was essential for the successful diastereoselective synthesis of a depsipeptide building block for the cyclic antifungal agent aureobasidin B via a Mitsunobu reaction [1]. In contrast, using material with lower enantiomeric purity would lead to diastereomeric mixtures, reducing reaction yields and complicating purification.

Depsipeptide Synthesis Aureobasidin B Mitsunobu Reaction

Targeted Application Scenarios for N-Boc-3-hydroxy-L-valine Supported by Differentiation Evidence


Synthesis of Somatostatin Receptor-Targeted Peptidomimetics

As demonstrated by the direct head-to-head comparison in sandostatin analogs, the (S)-β-hydroxyvaline residue is a strict requirement for potent binding to somatostatin receptors sst2, sst3, and sst5 [1]. Researchers developing novel somatostatin-based imaging agents or therapeutics for neuroendocrine tumors, acromegaly, or gastrointestinal disorders will find this compound indispensable. No substitute Boc-amino acid, including Boc-L-Thr-OH or the (R)-enantiomer, can reconstitute this binding profile.

Construction of Protease-Resistant Peptide Leads via β,β-Dimethylation

For medicinal chemistry programs aiming to improve the half-life of peptide drug candidates, N-Boc-3-hydroxy-L-valine offers a straightforward solution. The class-level inference from DPP-IV inhibition studies indicates that incorporating the β,β-dimethylated scaffold at the P1' position confers resistance to serine protease degradation [1]. This avoids the need for complex backbone modifications and can be applied to a range of peptide scaffolds to enhance metabolic stability early in the lead optimization process.

Total Synthesis of HCV Protease Inhibitor Boceprevir and Metabolites

This compound is a documented building block for the synthesis of Boceprevir and MetAP2 inhibitor (PPI-2458) metabolites [1]. The unique steric and electronic properties of the tertiary alcohol group allow for chemoselective transformations that are not feasible with Boc-L-threonine or similar alcohols. For process chemistry and industrial scale-up, the validated high enantiomeric purity (>99% ee via the serine-derived protocol) ensures consistent quality and yield in multi-step synthetic sequences [2].

Depsipeptide and Macrocycle Synthesis via Mitsunobu Chemistry

The steric hindrance of the tertiary alcohol enables selective esterification under Mitsunobu conditions, a key step in forming the depsipeptide bond in complex natural products like aureobasidin B [1]. This application leverages the hydroxyl's unique reactivity profile, which is orthogonal to standard amide coupling, allowing for the construction of macrocyclic scaffolds with precise stereochemistry.

Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.